REACTION_CXSMILES
|
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[Li]CCCC.[C:13]1([CH2:19][C:20](OC)=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1COCC1>[O:21]=[C:20]([CH2:19][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]
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Name
|
|
Quantity
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2.16 mL
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Type
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reactant
|
Smiles
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CP(OC)(OC)=O
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
13.75 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
1.4 mL
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)CC(=O)OC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred for 30 minutes at this temperature under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
|
The mixture was stirred for 2 hours at −78° C.
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
The mixture was quenched with addition of 1N HCl to pH 4-5
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The residue was purified through flash chromatography on silica gel (MeOH: CH2Cl2=2:98)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CP(OC)(OC)=O)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |